2-Ethyl-4-hydroxyquinoline-6-carboxylic acid
Overview
Description
2-Ethyl-4-hydroxyquinoline-6-carboxylic acid is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound features a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of functional groups such as the ethyl group, hydroxy group, and carboxylic acid group contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-hydroxyquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the condensation of substituted o-aminoacetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Another method utilizes the Friedländer annulation reaction, where substituted o-aminoacetophenone derivatives react with enolisable ketones under solvent-free conditions using nano zinc oxide as a catalyst .
Industrial Production Methods
Industrial production of this compound often employs green and sustainable methods to minimize environmental impact. Techniques such as microwave-assisted synthesis, ultrasound-promoted synthesis, and the use of ionic liquids have been explored to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-hydroxyquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids or strong acids like sulfuric acid.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethyl-4-hydroxyquinoline-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-4-hydroxyquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes. For example, it may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Similar in structure but lacks the ethyl and hydroxy groups.
2-Hydroxyquinoline-4-carboxylic acid: Similar but lacks the ethyl group.
8-Hydroxyquinoline: Similar core structure but different functional groups.
Uniqueness
2-Ethyl-4-hydroxyquinoline-6-carboxylic acid is unique due to the presence of the ethyl group at the 2-position and the hydroxy group at the 4-position, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for various chemical reactions and biological activities compared to other quinoline derivatives .
Properties
IUPAC Name |
2-ethyl-4-oxo-1H-quinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-8-6-11(14)9-5-7(12(15)16)3-4-10(9)13-8/h3-6H,2H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIVHAVOUUEUTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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